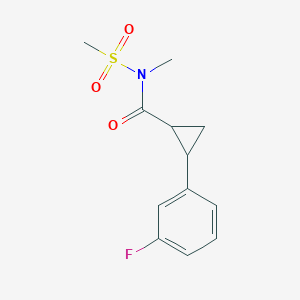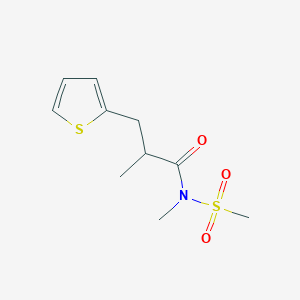
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide (commonly known as DPCPX) is a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that plays a crucial role in various physiological processes, including sleep, cardiovascular function, and inflammation. DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems.
Mecanismo De Acción
DPCPX selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity in the central nervous system. Adenosine A1 receptors also play a role in cardiovascular function, inflammation, and pain.
Biochemical and Physiological Effects:
DPCPX blocks the activation of adenosine A1 receptors, which leads to a decrease in the inhibitory effect of adenosine on neuronal excitability, synaptic transmission, and plasticity. This can result in an increase in neuronal activity and synaptic transmission. DPCPX has also been shown to increase heart rate and blood pressure in animal models, indicating a role for adenosine A1 receptors in cardiovascular function. In addition, DPCPX has been shown to reduce inflammation and pain in animal models, suggesting a potential therapeutic role for adenosine A1 receptor antagonists in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPCPX in scientific research is its high selectivity for adenosine A1 receptors, which allows for specific investigation of the role of these receptors in different biological systems. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
For research on DPCPX could include investigating its potential therapeutic applications in cardiovascular disease, inflammation, and pain. In addition, further studies could investigate the role of adenosine A1 receptors in other physiological processes, such as sleep and cognition. Finally, new and improved adenosine A1 receptor antagonists could be developed to enhance the potency and selectivity of these compounds for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of DPCPX involves the reaction of 2,3,5,6-tetrafluorophenyl isocyanate with 1,3-dimethyl-2-nitrobenzene, followed by reduction of the nitro group with tin(II) chloride to yield the corresponding aniline. The aniline is then reacted with propan-2-ylsulfonyl chloride to form the sulfonamide, which is finally converted to DPCPX by reaction with indole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems. It has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the central nervous system. DPCPX has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, inflammation, and pain.
Propiedades
IUPAC Name |
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)20(18,19)16(4)14(17)13-9-11-7-5-6-8-12(11)15(13)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGFDNZHPOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)


![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)








